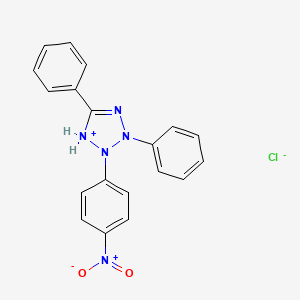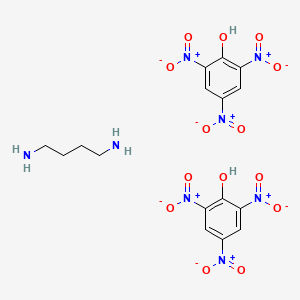
Butane-1,4-diamine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Butane-1,4-diamine: This compound can be synthesized through the hydrogenation of succinonitrile. The reaction involves the reduction of succinonitrile using hydrogen gas in the presence of a catalyst such as nickel or palladium.
2,4,6-Trinitrophenol: This compound is typically prepared by the nitration of phenol. The reaction involves treating phenol with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Butane-1,4-diamine: Industrially, butane-1,4-diamine is produced by the hydrogenation of succinonitrile, which is derived from the reaction of acrylonitrile with hydrogen cyanide.
2,4,6-Trinitrophenol: Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of sulfuric acid and nitric acid under controlled conditions to ensure safety and maximize yield.
化学反応の分析
Types of Reactions
Oxidation: Butane-1,4-diamine can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: 2,4,6-Trinitrophenol can be reduced to form amino derivatives, such as 2,4,6-triaminophenol.
Substitution: Both butane-1,4-diamine and 2,4,6-trinitrophenol can undergo substitution reactions. For example, butane-1,4-diamine can react with acyl chlorides to form amides, while 2,4,6-trinitrophenol can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as acyl chlorides, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation of Butane-1,4-diamine: Products include butanedial and butanedioic acid.
Reduction of 2,4,6-Trinitrophenol: Products include 2,4,6-triaminophenol.
Substitution Reactions: Products vary depending on the reagents used, such as amides from butane-1,4-diamine and substituted phenols from 2,4,6-trinitrophenol.
科学的研究の応用
Chemistry
Synthesis of Polymers: Butane-1,4-diamine is used as a monomer in the synthesis of polyamides and polyurethanes.
Explosive Detection: 2,4,6-Trinitrophenol is used in the development of sensors for detecting explosives due to its nitroaromatic structure.
Biology
Biogenic Amine: Butane-1,4-diamine is a biogenic amine involved in cellular metabolism and growth.
Medicine
Antimicrobial Agents: Derivatives of butane-1,4-diamine are investigated for their antimicrobial properties.
Drug Development: 2,4,6-Trinitrophenol derivatives are explored for potential therapeutic applications.
Industry
Corrosion Inhibitors: Butane-1,4-diamine is used in formulations to prevent corrosion in industrial systems.
Dyes and Pigments: 2,4,6-Trinitrophenol is used in the production of dyes and pigments.
作用機序
Butane-1,4-diamine
Molecular Targets: Butane-1,4-diamine interacts with enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase.
Pathways: It is involved in the biosynthesis of spermidine and spermine, which are essential for cell growth and differentiation.
2,4,6-Trinitrophenol
Molecular Targets: 2,4,6-Trinitrophenol interacts with proteins and enzymes through its nitro groups, leading to oxidative stress and cellular damage.
Pathways: It induces oxidative stress pathways, leading to apoptosis in cells.
類似化合物との比較
Similar Compounds
Butane-1,4-diamine: Similar compounds include 1,3-diaminopropane and 1,6-diaminohexane.
2,4,6-Trinitrophenol: Similar compounds include 2,4,6-trinitrotoluene and 2,4-dinitrophenol.
Uniqueness
Butane-1,4-diamine: Its role as a biogenic amine and its involvement in polyamine biosynthesis make it unique compared to other diamines.
2,4,6-Trinitrophenol: Its high explosive power and use in explosive detection distinguish it from other nitroaromatic compounds.
特性
CAS番号 |
18605-28-2 |
|---|---|
分子式 |
C16H18N8O14 |
分子量 |
546.4 g/mol |
IUPAC名 |
butane-1,4-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C4H12N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2-4-6/h2*1-2,10H;1-6H2 |
InChIキー |
VKPQBZPTVSTCCJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


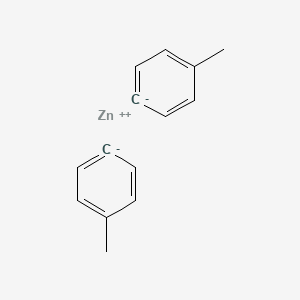
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)

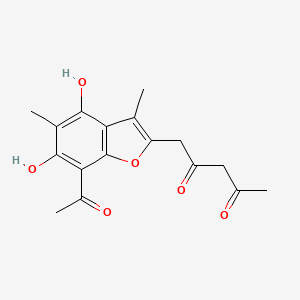


![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)

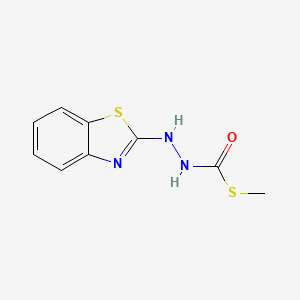


![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)
